molecular formula C6H4F3NO B1295320 2-(Trifluoroacetyl)pyrrole CAS No. 2557-70-2

2-(Trifluoroacetyl)pyrrole

Cat. No.: B1295320
CAS No.: 2557-70-2
M. Wt: 163.1 g/mol
InChI Key: UMVVPYXSJKIFST-UHFFFAOYSA-N
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Description

2-(Trifluoroacetyl)pyrrole, an α ,α ,α -trifluoromethyl ketone is a 2-substituted pyrrole derivative. It has been synthesized by reacting pyrrole with trifluoroacetic anhydride in benzene at 0°C. Its enantioselective hydrogenation to form corresponding alcohol using 5wt.% Pt/Al2O3 catalyst chirally modified by new synthetic chiral amines has been investigated.

Scientific Research Applications

Trifluoroacetylation Mechanisms

  • Spontaneous trifluoroacetylation at the β position of the pyrrole ring in specific compounds, suggesting a potential pathway in electrophilic substitution reactions (Imuro & Hanafusa, 1976).

Synthesis of Heterocycles

  • Synthesis of 5-Trifluoroacetylpyrrole-2-Carbaldehydes, a key process involving trifluoroacetylation and subsequent hydrolysis, highlights the utility in synthesizing novel compounds (Petrova et al., 2014).

Safety and Hazards

2-(Trifluoroacetyl)pyrrole is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO/c7-6(8,9)5(11)4-2-1-3-10-4/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVVPYXSJKIFST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50180260
Record name Ethanone, 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50180260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2557-70-2
Record name Ethanone, 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002557702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50180260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Trifluoroacetyl)-1H-pyrrole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What unique reactivity does 2-(Trifluoroacetyl)pyrrole exhibit in organic synthesis?

A1: this compound displays interesting reactivity with α-branched α,β-unsaturated aldehydes in the presence of organocatalysts. This reaction leads to the formation of complex chiral pyrrolizine-based triheterocycles with high enantio- and diastereoselectivity. [, ] This cascade aza-Michael–aldol reaction allows for the construction of molecules with three consecutive stereocenters, including two quaternary centers, making it a powerful tool in asymmetric synthesis.

Q2: How does the presence of the trifluoromethyl group influence the properties of this compound?

A2: The electron-withdrawing nature of the trifluoromethyl group significantly impacts the reactivity of the molecule. [] It enhances the electrophilicity of the carbonyl group in this compound, making it more susceptible to nucleophilic attack. This property is crucial for reactions like the formation of tetracyclic products with trans-3-bromo-3,4-dihydro-4-hydroxy-2,2-dimethyl-2H-chromene-6-carbonitrile. []

Q3: Can this compound self-associate, and how does this affect its behavior in solution?

A3: Yes, Infrared spectroscopy studies demonstrate that this compound forms cyclic dimers in solution through intermolecular hydrogen bonding. [] This self-association behavior is influenced by solvent polarity and temperature, impacting its overall reactivity and behavior in various solutions.

Q4: Are there computational studies on this compound, and what insights do they provide?

A4: Computational methods, particularly density functional theory (DFT) at the PBE1PBE/6-311++G** level, have been employed to study this compound. [] These calculations provide valuable information regarding vibrational frequencies, molecular geometries, and electronic properties, aiding in the interpretation of experimental data and understanding the reactivity of the molecule.

Q5: What are the future directions for research involving this compound?

A5: Future research could explore the development of novel organocatalytic asymmetric reactions utilizing this compound, potentially leading to the synthesis of new bioactive molecules. [, ] Further exploration of its self-association behavior in diverse solvents and development of structure-activity relationships for derivatives are also promising areas for investigation.

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